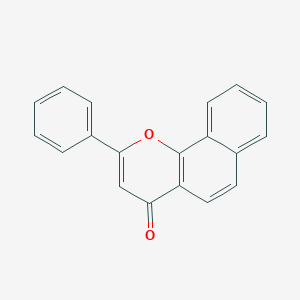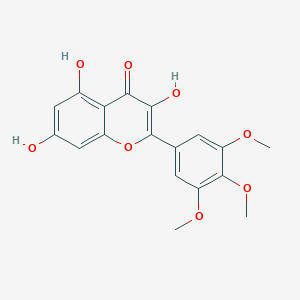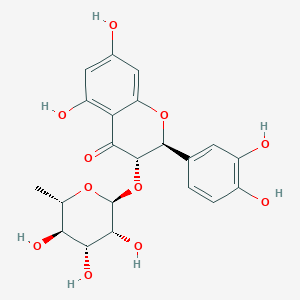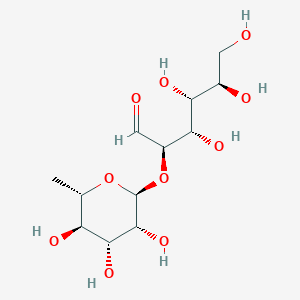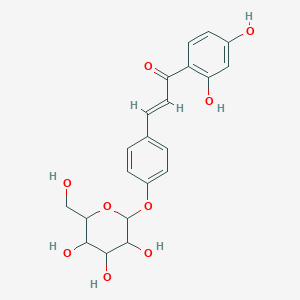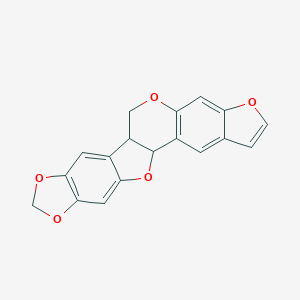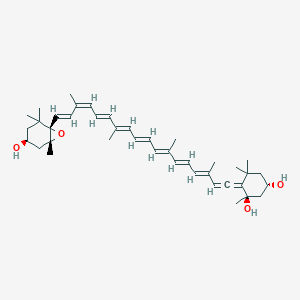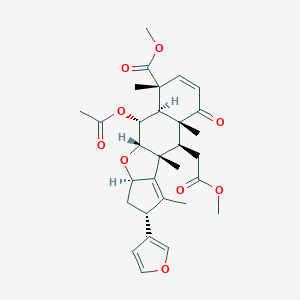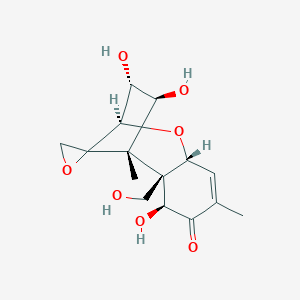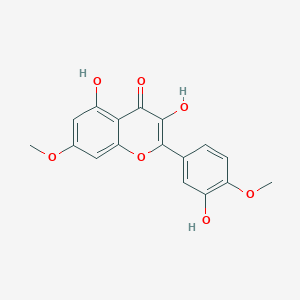
翁布因
概述
描述
Ombuin is an O-methylated flavonol, a type of flavonoid. It is specifically the 4’,7-O-methyl derivative of quercetin. This compound can be found in species of the genus Erythroxylum and can also be synthesized in the laboratory. Ombuin is known for its presence in various plants and its potential biological activities .
科学研究应用
Ombuin has been studied for its potential biological activities and applications in various fields:
Chemistry: Ombuin is used as a reference compound in the study of flavonoids and their derivatives.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Ombuin has been investigated for its cytotoxic effects on cancer cells and its potential as an anti-diabetic agent.
Industry: Ombuin’s antioxidant properties make it a candidate for use in food and cosmetic industries
作用机制
Ombuin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Ombuin scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Cytotoxic Activity: Ombuin induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
安全和危害
未来方向
生化分析
Biochemical Properties
Ombuin plays a crucial role in biochemical reactions, particularly as a dual agonist for peroxisome proliferator-activated receptors alpha and delta/beta . These receptors are pivotal in regulating lipid metabolism and energy homeostasis. Ombuin interacts with these receptors by binding directly to them, which leads to the activation of pathways that reduce intracellular concentrations of triglycerides and cholesterol. Additionally, Ombuin downregulates the expression of lipogenic genes such as sterol regulatory element binding protein-1c and stearoyl-CoA desaturase-1 .
Cellular Effects
Ombuin exerts significant effects on various cell types, including hepatocytes and macrophages. In hepatocytes, Ombuin reduces intracellular lipid concentrations by downregulating lipogenic genes and activating peroxisome proliferator-activated receptors alpha and delta/beta . In macrophages, Ombuin induces the transcription of ATP binding cassette cholesterol transporter A1 and G1, which are key genes in reverse cholesterol transport. This leads to a reduction in cellular cholesterol concentrations . Ombuin also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of Ombuin involves its binding interactions with peroxisome proliferator-activated receptors alpha and delta/beta . This binding leads to the activation of these receptors, which in turn modulates the expression of genes involved in lipid metabolism and cholesterol regulation. Ombuin does not directly bind to liver X receptors, but it can activate them indirectly through the stimulation of peroxisome proliferator-activated receptors alpha . This dual agonistic activity is central to Ombuin’s ability to regulate lipid concentrations and promote cholesterol efflux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ombuin have been observed to change over time. Ombuin is stable under experimental conditions and maintains its activity over extended periods. Long-term studies have shown that Ombuin continues to exert its lipid-lowering effects without significant degradation
Dosage Effects in Animal Models
The effects of Ombuin vary with different dosages in animal models. At lower doses, Ombuin effectively reduces lipid concentrations and promotes cholesterol efflux without adverse effects . At higher doses, there may be threshold effects that could lead to toxicity or other adverse outcomes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ombuin is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as peroxisome proliferator-activated receptors alpha and delta/beta, which play a role in regulating lipid synthesis and breakdown . Ombuin’s influence on these pathways leads to changes in metabolic flux and metabolite levels, contributing to its overall lipid-lowering effects.
Transport and Distribution
Within cells and tissues, Ombuin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . Ombuin’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target receptors.
Subcellular Localization
Ombuin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Ombuin can effectively interact with peroxisome proliferator-activated receptors alpha and delta/beta, thereby modulating lipid metabolism and cholesterol regulation.
准备方法
Synthetic Routes and Reaction Conditions: Ombuin can be synthesized through the partial methylation of quercetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in a solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of ombuin involves the extraction from plant sources or chemical synthesis. High-speed countercurrent chromatography (HSCCC) has been successfully used for the preparative separation of ombuin from plant extracts. This method involves the use of a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water .
Types of Reactions:
Oxidation: Ombuin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of ombuin can yield reduced flavonoid forms.
Substitution: Ombuin can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized flavonoid derivatives.
Reduction: Reduced flavonoid forms.
Substitution: Alkylated flavonoid derivatives.
相似化合物的比较
Ombuin is similar to other flavonoids such as quercetin, kaempferide, and rutin. it has unique properties due to its specific methylation pattern:
Quercetin: Ombuin is a methylated derivative of quercetin, which enhances its lipophilicity and bioavailability.
Kaempferide: Both compounds share similar antioxidant properties, but ombuin has additional anti-inflammatory effects.
Rutin: Ombuin and rutin both exhibit antioxidant activities, but ombuin’s methylation provides distinct pharmacokinetic properties
By understanding the unique properties and applications of ombuin, researchers can further explore its potential in various scientific and industrial fields. If you have any more questions or need further details, feel free to ask!
属性
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORNNDZQGOKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200942 | |
| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
529-40-8 | |
| Record name | Ombuin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ombuin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMBUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3F0YR3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ombuin has been shown to exert anti-inflammatory and antifibrotic effects in a rat model of diabetic nephropathy. These effects are mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of the Notch 1 signaling pathway. [] This dual action leads to a reduction in inflammatory cytokines, transforming growth factor beta 1 (TGF-β1), connective tissue growth factor (CTGF), and fibronectin (FN), ultimately ameliorating renal injury. [] Further research is needed to fully elucidate the precise molecular mechanisms involved in ombuin's interaction with these pathways.
ANone: Ombuin (7,4′-dimethyl quercetin) is a flavonol, a class of flavonoids.
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region, indicating the presence of conjugated systems within the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the ombuin molecule, confirming its structure and aiding in the identification of its various isomers. [, , , ]
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of ombuin, further confirming its identity. []
ANone: The current body of research primarily focuses on the biological activities of ombuin, such as its antioxidant, antiviral, and anti-diabetic properties. There is limited information available regarding its potential catalytic properties. Further studies are required to explore this aspect.
A: Yes, molecular docking studies have been conducted to investigate the interaction of ombuin with human pancreatic α-amylase (HPA), a key enzyme involved in carbohydrate digestion and a target for diabetes management. [, ] These studies revealed that ombuin exhibits favorable binding interactions with the active site of HPA, suggesting its potential as an anti-diabetic agent. [] Additionally, molecular dynamics (MD) simulations have been employed to assess the stability of the ombuin-HPA complex, providing insights into the dynamic behavior of this interaction. []
A: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. While comprehensive SAR studies on ombuin are limited, some research suggests that the presence of specific functional groups, such as hydroxyl groups and methoxy groups, contributes to its antioxidant and anti-inflammatory activities. [, ] For example, the methylation of hydroxyl groups in quercetin to obtain ombuin has been shown to influence its activity against HPA. [] Further research is needed to fully elucidate the SAR of ombuin and design more potent and selective derivatives.
A: Ombuin, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxidizing agents. [] Research into effective formulation strategies for ombuin is ongoing. This includes exploring the use of different excipients, encapsulation techniques, and drug delivery systems to enhance its stability, solubility, and bioavailability. []
A: The in vivo behavior of ombuin, including its absorption, distribution, metabolism, and excretion (ADME) profile, requires further investigation. [] Understanding the PK/PD properties of ombuin is crucial for determining its optimal dosage, route of administration, and potential for clinical translation.
ANone: Yes, ombuin has shown promising results in various in vitro and in vivo studies:
- Antioxidant Activity: Ombuin exhibits significant antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] This activity has been demonstrated in both cell-free systems, such as the DPPH assay, and in cellular models. [, ]
- Antiviral Activity: Ombuin has demonstrated antiviral activity against H5N1 influenza virus in vitro. []
- Antidiabetic Activity: Ombuin exhibits antidiabetic potential through the inhibition of α-glucosidase and α-amylase enzymes, which are involved in carbohydrate digestion and blood glucose regulation. [, ] This activity has been observed in both in vitro enzymatic assays and in vivo animal models of diabetes. [, ]
- Anti-Inflammatory Activity: Ombuin has shown anti-inflammatory effects in a rat model of diabetic nephropathy, reducing the production of inflammatory cytokines and mitigating renal injury. [] It has also demonstrated anti-inflammatory activity in other experimental models of inflammation. []
ANone: Currently, there is limited information available on the development of resistance to ombuin. Further research is needed to investigate the possibility of resistance mechanisms emerging with prolonged exposure to this compound.
A: While ombuin is generally considered safe when consumed as part of a regular diet, comprehensive toxicological studies are necessary to determine its safety profile for therapeutic applications. [] This includes evaluating its potential for acute and chronic toxicity, genotoxicity, and carcinogenicity.
ANone: Several analytical techniques are employed to characterize and quantify ombuin:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used for the separation, identification, and quantification of ombuin in complex mixtures, such as plant extracts and biological samples. [, , ] This technique provides high sensitivity and selectivity for ombuin analysis. []
- Thin Layer Chromatography (TLC): TLC is a simpler and more rapid technique used for the initial screening and separation of ombuin from other compounds. []
- Spectroscopic Techniques: UV-Vis spectrophotometry, NMR spectroscopy, and mass spectrometry are crucial for the structural characterization and identification of ombuin. [, , , ]
A: The environmental impact of ombuin production and disposal has not been extensively studied. As research into its therapeutic potential progresses, it is essential to assess its environmental fate and potential for biodegradation. Sustainable practices, such as green chemistry approaches for synthesis and responsible waste management strategies, should be considered to minimize any negative ecological impacts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




